![molecular formula C14H12N2O3S B2658149 2-(methylthio)-N-(3-nitrophenyl)benzamide CAS No. 831253-04-4](/img/structure/B2658149.png)
2-(methylthio)-N-(3-nitrophenyl)benzamide
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Description
“2-(methylthio)-N-(3-nitrophenyl)benzamide” is likely an organic compound containing a benzamide group, a nitrophenyl group, and a methylthio group. Benzamides are a class of compounds containing a benzene ring attached to an amide functional group. They are common in a variety of biological compounds and are frequently used in the synthesis of various pharmaceuticals .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents present. Benzamides, for example, can undergo various reactions, including hydrolysis, reduction, and reactions with Grignard reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the groups present. For example, benzamides generally have high melting points and are resistant to hydrolysis .Scientific Research Applications
Antimicrobial Properties
New acylthiourea derivatives have shown significant activity against Gram-positive and Gram-negative bacteria as well as fungi. The antimicrobial activity was influenced by the type and position of substituents on the phenyl group, with iodine and nitro substituents enhancing activity against Gram-negative strains, and electron-donating groups like methyl and ethyl groups showing high inhibitory effects against Gram-positive and fungal strains (Limban et al., 2011).
Corrosion Inhibition
N-Phenyl-benzamide derivatives have demonstrated efficacy as corrosion inhibitors in acidic conditions, with modifications in the molecule affecting inhibition behavior. Specifically, electron-withdrawing and releasing substituents influenced the efficiency of corrosion inhibition, with the study highlighting the compound's potential in protecting mild steel from acidic corrosion (Mishra et al., 2018).
Electronic Device Applications
A molecule containing a nitroamine redox center showed significant promise in electronic devices, exhibiting negative differential resistance and a high on-off peak-to-valley ratio, indicating its potential use in molecular electronic devices (Chen et al., 1999).
Chemosensory Applications
N-Nitrophenyl benzamide derivatives have been developed as chemosensors for cyanide in aqueous environments, utilizing cyanide's strong affinity toward acyl carbonyl carbon. These compounds' high selectivity toward CN− makes them practical for monitoring cyanide concentrations in aqueous samples (Sun et al., 2009).
properties
IUPAC Name |
2-methylsulfanyl-N-(3-nitrophenyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S/c1-20-13-8-3-2-7-12(13)14(17)15-10-5-4-6-11(9-10)16(18)19/h2-9H,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZJYKQRNIIEFFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501326492 |
Source
|
Record name | 2-methylsulfanyl-N-(3-nitrophenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501326492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
28.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24794550 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(methylsulfanyl)-N-(3-nitrophenyl)benzamide | |
CAS RN |
831253-04-4 |
Source
|
Record name | 2-methylsulfanyl-N-(3-nitrophenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501326492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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